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Compound of Interest

Compound Name:
(2-chlorophenyl)(1H-imidazol-2-

yl)methanone

CAS No.: 287196-66-1

Cat. No.: B2398286 Get Quote

Executive Summary
This technical guide analyzes the pharmacophoric utility of 2-chlorophenyl imidazole

derivatives, a privileged scaffold in medicinal chemistry. While the imidazole heterocycle is

ubiquitous in antifungal and antibacterial therapeutics (e.g., Clotrimazole, Ketoconazole), the

specific incorporation of the 2-chlorophenyl moiety (an ortho-chlorinated phenyl ring) introduces

critical steric and electronic parameters that govern potency. This guide dissects the SAR of

this scaffold, focusing on the "ortho-effect," cytochrome P450 14

-demethylase (CYP51) inhibition, and validated synthetic protocols.

The Pharmacophore: SAR Deep Dive
The biological activity of 2-chlorophenyl imidazole derivatives hinges on the interplay between

the nitrogenous warhead and the lipophilic aryl tail.

The Imidazole "Warhead" (Electronic Anchor)
The imidazole ring functions as the primary toxophore.

N3 (Unprotonated Nitrogen): Acts as a Lewis base. In CYP51 inhibition, this nitrogen

coordinates with the heme iron (
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) of the enzyme, blocking the binding of molecular oxygen required for sterol demethylation.

pKa Modulation: Substituents on the phenyl ring affect the basicity of the imidazole. Electron-

withdrawing groups (like chlorine) on the associated phenyl ring lower the pKa, potentially

optimizing the balance between membrane permeability (neutral form) and target binding

(coordinated form).

The 2-Chlorophenyl "Tail" (Steric & Lipophilic
Modulator)
The specific placement of chlorine at the ortho (2-position) of the phenyl ring is often superior

to meta or para substitutions for specific binding pockets.

The "Ortho-Effect" (Conformational Lock): A chlorine atom at the C2 position of the phenyl

ring creates significant steric hindrance. This forces the phenyl ring to rotate out of

coplanarity with the imidazole or the linker.

Impact: This twisted conformation often mimics the transition state of the enzyme

substrate or fits more snugly into the hydrophobic groove of CYP51, which is designed to

accommodate the angular methyl groups of lanosterol.

Metabolic Stability: The 2-chloro substituent blocks the metabolically vulnerable ortho-

positions from oxidative attack, extending the half-life (

) of the molecule.

Lipophilicity (

): The chlorine atom increases lipophilicity (

), facilitating passive diffusion across the fungal cell wall or bacterial membrane.

SAR Summary Table
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Structural Feature Modification Biological Consequence

Imidazole Ring N1-Substitution

Critical for pharmacokinetic

properties

(solubility/metabolism). Large

lipophilic groups (e.g., trityl)

here prevent N1-metabolic

oxidation.

Phenyl Ring 2-Cl (Ortho)

Optimal. Induces non-planar

twist; blocks metabolic sites;

improves hydrophobic fit.

4-Cl (Para)

Good lipophilicity but lacks the

steric "twist" effect; often less

potent than 2-Cl in CYP51

assays.

Electron Donors (OMe,

)

Generally reduce potency by

increasing electron density on

the ring, destabilizing

hydrophobic interactions.

Linker
Methylene (

)

Provides flexibility. Direct

attachment (C2-aryl) creates a

rigid scaffold.

Mechanism of Action: CYP51 Inhibition[1][2][3]
The primary target for these derivatives is Lanosterol 14

-demethylase (CYP51).[1][2] Inhibition disrupts the biosynthesis of ergosterol, a key component
of fungal cell membranes, leading to the accumulation of toxic methylated sterols.[3]

Molecular Interaction
Entry: The lipophilic 2-chlorophenyl tail guides the molecule into the deep hydrophobic

access channel of CYP51.

Binding: The imidazole N3 donates a lone pair to the heme iron (Type II binding spectrum).
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Stabilization: The 2-chlorophenyl group occupies the substrate binding pocket, mimicking the

steric bulk of the lanosterol steroid core.

Pathway Visualization
The following diagram illustrates the specific blockade point within the ergosterol biosynthesis

pathway.
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Figure 1: Mechanism of Action showing CYP51 inhibition by 2-chlorophenyl imidazole

derivatives, leading to toxic sterol accumulation.[3]
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Synthetic Protocols
Two primary routes are employed depending on the desired attachment point of the 2-

chlorophenyl group: C2-Arylation (Method A) or N1-Alkylation (Method B).

Method A: Debus-Radziszewski Imidazole Synthesis
(C2-Aryl Target)
This multi-component reaction is ideal for synthesizing 2-(2-chlorophenyl)-4,5-diphenyl-1H-

imidazole derivatives.

Reagents:

Benzil (1.0 eq)

2-Chlorobenzaldehyde (1.0 eq)

Ammonium Acetate (2.0 - 4.0 eq)

Glacial Acetic Acid (Solvent)[4]

Protocol:

Dissolution: Dissolve Benzil (0.01 mol) and Ammonium Acetate (0.04 mol) in 20 mL of glacial

acetic acid in a round-bottom flask.

Addition: Add 2-Chlorobenzaldehyde (0.01 mol) to the mixture.

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

Precipitation: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold

water.

Neutralization: Neutralize with ammonium hydroxide (conc.) until pH

7. A precipitate will form.[4]
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Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Method B: N-Alkylation (N1-Arylalkyl Target)
Used for Clotrimazole-like analogs where the imidazole is attached to a linker.

Protocol:

Activation: Dissolve Imidazole (1.2 eq) in dry DMF. Add Sodium Hydride (NaH, 1.5 eq) at

under nitrogen. Stir for 30 mins to generate the imidazolium salt.

Coupling: Add 2-chlorobenzyl chloride (or trityl chloride derivative) dropwise.

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

Workup: Quench with water, extract with Dichloromethane (DCM), dry over

, and concentrate.

Synthetic Workflow Diagram
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Figure 2: Workflow for the Multi-Component Synthesis of C2-substituted Imidazole Derivatives.

Experimental Validation
To validate the "Structure-Activity" claims, the following assay is standard.
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Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration inhibiting visible growth of Candida albicans.

Preparation: Prepare stock solutions of the synthesized derivative in DMSO (1 mg/mL).

Media: Use Sabouraud Dextrose Broth.

Inoculum: Adjust fungal suspension to

CFU/mL.

Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate (Range: 100

to 0.1

).

Incubation: Add inoculum to wells and incubate at

for 24–48 hours.

Readout: Visual inspection for turbidity or spectrophotometric reading at 600 nm.

Control: Fluconazole or Clotrimazole.[5]

Expected SAR Trends (Data Interpretation)
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Compound Variant
MIC (

) C. albicans
Interpretation

2-Cl (Ortho) 0.5 - 2.0

High Potency. Steric twist fits

active site; metabolic

protection.

4-Cl (Para) 4.0 - 8.0

Moderate Potency. Good

lipophilicity, but lacks optimal

steric fit.

Unsubstituted Phenyl > 16.0

Low Potency. Lacks

lipophilicity and specific

hydrophobic interactions.

2,4-Di-Cl 0.2 - 1.0

Very High Potency. Combined

effects of steric twist and high

lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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